molecular formula C11H13BrClN B8122088 N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine

N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B8122088
M. Wt: 274.58 g/mol
InChI Key: XLCRWCGWZDRNBW-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative with a 2-bromo-5-chlorobenzyl substituent. Its structure combines a strained cyclopropane ring with a halogenated aromatic system, which may influence its physicochemical properties (e.g., lipophilicity, stability) and biological activity.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c1-14(10-3-4-10)7-8-6-9(13)2-5-11(8)12/h2,5-6,10H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRWCGWZDRNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 2-Bromo-5-chlorobenzaldehyde :
    Bromination of 5-chloro-2-methylbenzaldehyde using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (70–80°C) with a radical initiator (e.g., AIBN) achieves selective benzylic bromination. Typical yields range from 20–44% after purification.

  • Reductive Amination :
    The aldehyde intermediate reacts with N-methylcyclopropanamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in dichloromethane or tetrahydrofuran at room temperature.

Example :

StepReagents/ConditionsYieldReference
BrominationNBS, CCl₄, AIBN, reflux44%
Reductive AminationNaBH(OAc)₃, DCM, rt68–78%

Alkylation of N-Methylcyclopropanamine

Direct alkylation of N-methylcyclopropanamine with 2-bromo-5-chlorobenzyl bromide is a single-step approach.

Procedure:

  • Synthesis of 2-Bromo-5-chlorobenzyl Bromide :
    Radical bromination of 2-bromo-5-chlorotoluene using NBS and a peroxide initiator (e.g., benzoyl peroxide) in CCl₄.

  • Alkylation :
    Reacting the benzyl bromide with N-methylcyclopropanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at 50–80°C.

Example :

StepReagents/ConditionsYieldReference
Benzyl Bromide SynthesisNBS, CCl₄, BPO, reflux20–35%
AlkylationK₂CO₃, DMF, 80°C55–70%

Gabriel Synthesis

This two-step method avoids handling sensitive amines directly.

Procedure:

  • Phthalimide Formation :
    React 2-bromo-5-chlorobenzyl bromide with N-methylphthalimide in DMF using K₂CO₃ as a base.

  • Deprotection :
    Hydrazinolysis of the phthalimide intermediate with hydrazine hydrate in ethanol under reflux.

Example :

StepReagents/ConditionsYieldReference
Phthalimide FormationK₂CO₃, DMF, 60°C75%
DeprotectionNH₂NH₂, EtOH, reflux85%

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-5-chlorobenzyl chloride and N-methylcyclopropanamine.

Procedure:

Use Pd₂(dba)₃ or Pd(OAc)₂ with a ligand (e.g., Xantphos) and a base (Cs₂CO₃) in toluene at 100–110°C.

Example :

Reagents/ConditionsYieldReference
Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C60–72%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Reductive AminationHigh selectivity, mild conditionsRequires aldehyde precursor68–78%
AlkylationSingle-stepOver-alkylation risk55–70%
Gabriel SynthesisAvoids free amine handlingMulti-step60–75%
Buchwald-HartwigBroad substrate scopeCostly catalysts60–72%

Critical Reaction Parameters

  • Temperature : Alkylation and coupling reactions require elevated temperatures (80–110°C), while reductive amination proceeds at rt.

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) is standard.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J=8.5 Hz, 1H, ArH), 7.30 (dd, J=8.5, 2.4 Hz, 1H, ArH), 4.20 (s, 2H, CH₂), 2.90 (s, 3H, NCH₃), 1.40–1.20 (m, 4H, cyclopropane).

  • MS (ESI+) : m/z 260.56 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred for scalability due to reagent availability.

  • Safety : Radical bromination requires strict control to prevent di-bromination .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Antipsychotic Activity

Research indicates that compounds similar to N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine exhibit antipsychotic properties. These compounds are believed to act as dopamine receptor modulators, which are crucial in treating conditions such as schizophrenia and bipolar disorder.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to D2 dopamine receptors, suggesting their potential use in managing psychotic disorders .

1.2 Neuroprotective Effects

The compound may also exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

  • Research Findings : In vitro studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Toxicological Studies

Investigating the safety profile of this compound is crucial for its therapeutic use.

  • Toxicity Assessment : Preliminary toxicological assessments indicate that while the compound shows promise, it also presents certain risks at higher dosages, including neurotoxicity and hepatotoxicity .

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to receptors or enzymes. The cyclopropanamine moiety can also interact with biological targets, potentially affecting their function.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) logP (Calculated) H-Bond Donors/Acceptors Key Structural Feature Biological Activity (IC₅₀)
Target Compound (2-bromo-5-chloro derivative) ~258.56* Estimated ~2.5 1/1 Cyclopropane + halogenated aryl Not reported
N4 (Piperidine analogue) ~301.20* Not reported 1/1 Piperidine ring Superior to Bromhexine
2-bromo-5-methoxy derivative 229.01 2.0 1/2 Methoxy substituent Not reported
Cyclohexylmethyl analogue 167.29 Not reported 1/1 Cyclohexyl group Not reported

*Estimated based on structural formula.

Research Implications

  • Bioactivity : The piperidine analogue (N4) demonstrates the importance of ring size in enzyme inhibition, suggesting that the target compound’s cyclopropane may offer unique steric or electronic effects for optimization .
  • Synthetic Feasibility : Lower boiling points in parent compounds (e.g., N-methylcyclopropanamine at 67.1°C) suggest challenges in handling volatile intermediates during synthesis .

Biological Activity

N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • A bromine atom and a chlorine atom on the phenyl ring.
  • A cyclopropanamine moiety, which contributes to the compound's rigidity and steric properties.

The molecular formula is C11H12BrClNC_{11}H_{12}BrClN with a molecular weight of approximately 273.58 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly receptors and enzymes. The halogen atoms on the phenyl ring can enhance binding affinity through halogen bonding, influencing receptor activation or inhibition.

Key Mechanisms:

  • Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, particularly those involved in neurotransmission.
  • Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways relevant to various diseases.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound have shown potential in modulating serotonin receptors, particularly the 5-HT2C receptor. For instance, studies have demonstrated that modifications in the cyclopropanamine structure can lead to selective agonistic activity at this receptor, which is implicated in mood regulation and psychotic disorders .

2. Antipsychotic Activity

In animal models, compounds with similar structures have exhibited antipsychotic-like effects. For example, a related compound demonstrated significant activity in an amphetamine-induced hyperactivity model, suggesting potential therapeutic applications in treating schizophrenia and related disorders .

3. Binding Affinity Studies

Binding affinity studies have shown that N-substituted cyclopropylmethylamines can selectively bind to serotonin receptors with varying efficacy. For instance, one study reported an EC50 value of 23 nM for a related compound at the 5-HT2C receptor, indicating strong receptor activation potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalModulates serotonin receptors (5-HT2C)
AntipsychoticExhibits antipsychotic-like effects in animal models
Receptor BindingHigh binding affinity for serotonin receptors

Case Study: Serotonin Receptor Modulation

In a study investigating N-substituted (2-phenylcyclopropyl)methylamines, it was found that certain derivatives displayed selective agonism at the 5-HT2C receptor with minimal β-arrestin recruitment. This functional selectivity is crucial for developing antipsychotic medications that minimize side effects associated with traditional therapies .

Q & A

Q. What are the recommended synthetic routes for N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 2-bromo-5-chlorobenzaldehyde and N-methylcyclopropanamine (CAS: 67376-94-7, ), followed by sodium borohydride reduction. Purity optimization involves HPLC purification using chiral stationary phases (CSPs) with end-capped silica columns, as described for structurally similar amines (e.g., α = 1.2–1.5 for analogous separations ).
  • Key Parameters : Monitor reaction progress via 1^1H NMR (e.g., disappearance of aldehyde proton at δ 9.8–10.0 ppm) and confirm product identity using high-resolution mass spectrometry (HRMS).

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS with a C18 column (e.g., 5 µm, 150 mm × 4.6 mm) and gradient elution (water:acetonitrile + 0.1% formic acid). Quantify degradation using peak area ratios relative to internal standards (e.g., phenol-d6 ).
  • Data Interpretation : A degradation rate >5% at 40°C after 7 days suggests the need for controlled storage (e.g., inert atmosphere, –20°C).

Advanced Research Questions

Q. Table 1. Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrClN
Molecular Weight290.59 g/mol
CAS Number1556504-28-9
Purity (HPLC)>95% (C18, λ = 254 nm)

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
1^1H NMR (CDCl₃)δ 3.2 (s, 3H, N-CH₃)
δ 4.3 (s, 2H, Ar-CH₂-N)
HRMS (ESI+)m/z 292.00 [M+H]⁺

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